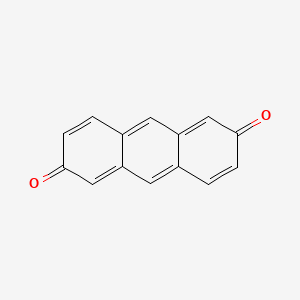

Anthracene-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61357-67-3 |

|---|---|

Molecular Formula |

C14H8O2 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

anthracene-2,6-dione |

InChI |

InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H |

InChI Key |

SWYXZZAQKFGYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 2,6 Dione and Its Functionalized Derivatives

Classical Synthetic Approaches and Their Limitations

Traditional methods in organic synthesis provide the foundational routes to the anthracene (B1667546) framework. researchgate.net While powerful, these approaches often grapple with limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when targeting less common substitution patterns like the 2,6-disubstitution. beilstein-journals.orgbeilstein-journals.org

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings and can be employed to construct the anthracene core. iitk.ac.insigmaaldrich.com For the specific synthesis of a 2,6-substituted anthracene, the strategy involves building the ring system from appropriately substituted dienes and dienophiles. One conceptual approach involves a twofold Bergman cyclization to produce 2,3,6,7-tetrabromoanthracene, highlighting the complexity of accessing the outer ring positions. nih.gov

A more direct, though still challenging, route would be the synthesis of a key precursor like 2,6-dibromoanthracene. The existence of Diels-Alder adducts of 2,6-dibromoanthracene, used in the assembly of precursor polymers, confirms its accessibility as a synthetic intermediate. rsc.org This di-halogenated anthracene is an excellent starting point for further functionalization. For instance, it can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions to introduce hydroxyl groups or their precursors, which can then be oxidized to the target dione (B5365651).

Friedel-Crafts Acylations and Cyclizations

Friedel-Crafts reactions are classic methods for forming carbon-carbon bonds on aromatic rings and are widely used in the industrial synthesis of the common isomer, anthracene-9,10-dione. wikipedia.org This is typically achieved by the intramolecular cyclization of an o-benzoylbenzoic acid intermediate, formed from the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride. beilstein-journals.org

Synthesizing the 2,6-dione isomer via this method would require a different topology of starting materials, for which direct examples are scarce. A plausible strategy would involve a double Friedel-Crafts acylation between two equivalents of an acyl halide and a central aromatic ring, followed by a double cyclization. However, controlling regioselectivity in such reactions is a significant challenge.

A more viable approach is to use Friedel-Crafts chemistry to build a 2,6-disubstituted anthraquinone (B42736) (the 9,10-dione), which can then be chemically modified. For example, 2,6-dihydroxyanthraquinone (B191064) is a commercially available compound that serves as a crucial precursor. ossila.com This intermediate can be reduced to form 2,6-dihydroxyanthracene. imperial.ac.ukresearchgate.net This reduction step is a key transformation that moves the oxygen functionality away from the more common 9,10-positions, making the outer rings available for oxidation. The table below summarizes a reported procedure for this critical reduction.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dihydroxy-9,10-anthraquinone | NaBH4, 1 M Na2CO3 (aq), Argon, RT, overnight | 2,6-Dihydroxyanthracene | 86% | imperial.ac.uk |

The main limitations of Friedel-Crafts reactions include the use of harsh Lewis or Brønsted acids (e.g., AlCl₃, polyphosphoric acid) and the potential for undesired side reactions and poor regioselectivity, especially with complex substrates. beilstein-journals.orgacs.org

Oxidative Photocyclization

Oxidative photocyclization, famously known as the Mallory reaction, provides a method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons from stilbene-type precursors. beilstein-journals.org The reaction proceeds via the light-induced cyclization of a cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product. researchgate.net

To generate a 2,6-substituted anthracene, one would need to design and synthesize a 1,4-bis(styryl)benzene derivative where the styrene (B11656) units contain appropriate substituents. Upon double photocyclization, these substituents would be positioned at the desired locations on the newly formed anthracene core. The photochemical [4+4] cycloaddition of 2,6-disubstituted anthracenes is a known process, demonstrating that the 2,6-positions are photochemically active. rsc.orgspringernature.com While direct synthesis of anthracene-2,6-dione via this method is not prominently documented, the synthesis of a precursor like 2,6-dihydroxyanthracene through this route is conceivable, followed by oxidation.

Limitations of this method include the necessity for often complex, multi-step synthesis of the diarylethene precursors and potential difficulties in controlling the regiochemistry of the cyclization.

A crucial subsequent step towards a dione is the oxidation of the corresponding dihydroxyanthracene. Research has shown that 2,6-dihydroxyanthracene can be oxidized to form a tetrathrone, suggesting that the 2,6-dione is a plausible, albeit potentially transient, intermediate under different oxidative conditions.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dihydroxyanthracene | Benzeneseleninic acid anhydride, dry THF, Argon, 50 °C, 3 h | 1,2,5,6-Anthracenetetrone | Not specified | imperial.ac.uktandfonline.com |

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high selectivity and efficiency under milder conditions than classical methods. frontiersin.org These strategies have become indispensable for the construction of complex aromatic systems, including functionalized anthracene derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, providing powerful tools for elaborating the anthracene skeleton. frontiersin.org Cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions are instrumental. frontiersin.org Starting with a precursor like 2,6-dibromoanthracene, these methods allow for the precise introduction of a wide array of functional groups at the 2- and 6-positions, which is a key strategy for creating precursors to this compound. chemicalbook.comwhiterose.ac.ukrsc.org

C-H Activation Methodologies

Among the most advanced palladium-catalyzed methods are those involving direct C-H bond activation. nih.gov These reactions bypass the need for pre-functionalized starting materials (like organohalides or organometallics), offering a more atom-economical and efficient route to complex molecules. unirioja.es

One notable strategy involves a palladium(II)-catalyzed tandem transformation that utilizes a directing group, such as a carboxylic acid, to guide C-H activation and subsequent cyclization to form the anthracene ring system. beilstein-journals.org For example, the reaction of diphenyl carboxylic acids with acrylates proceeds through a sequence of C-H alkenylation, a second C-H activation, intramolecular C-C bond formation, and finally, decarboxylative aromatization to yield substituted anthracenes. beilstein-journals.org While this specific example does not produce a 2,6-dione, it exemplifies the power of C-H activation to construct the anthracene core. By selecting starting materials with appropriate substitution patterns, this methodology could be adapted to generate precursors for this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Steps | Product Type |

|---|---|---|---|---|

| Diphenyl carboxylic acids | Acrylates | Pd(OAc)₂, Ag₂CO₃, TFA | Carboxyl-directed C-H alkenylation, Secondary C-H activation, Intramolecular cyclization, Decarboxylative aromatization | Substituted Anthracenes |

The limitations of C-H activation strategies can include the need for a directing group, sensitivity to steric and electronic effects, and challenges in achieving the desired regioselectivity without such directing influences. beilstein-journals.orgunirioja.es

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized anthracene derivatives. frontiersin.orgnih.gov

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile method for introducing aryl or heteroaryl substituents onto the anthracene framework. frontiersin.orgnih.gov For instance, 2,6-diaryl-9,10-anthraquinones have been synthesized by converting 2,6-dihydroxy-9,10-anthraquinone into its bistriflate, which is then reacted with various arylboronic acids. sciforum.net This approach has been successfully used to prepare 2,6-di(furan-3-yl)anthracene-9,10-dione and 2,6-di(pyrimidine-5-yl)anthracene-9,10-dione. sciforum.net Similarly, 2,6-disubstituted anthracenes have been prepared via Suzuki-Miyaura cross-coupling reactions, highlighting the influence of different fluorinated phenyl derivatives on the electrochemical properties of the resulting compounds. researchgate.net The reaction of 2,6-dibromoanthraquinone (B1313628) with arylboronic acids is another example of the utility of Suzuki coupling in this context. ossila.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. colab.wssnnu.edu.cnlibretexts.org This reaction is particularly useful for synthesizing amino-substituted anthraquinones. colab.wsresearchgate.net For example, the cross-coupling of 1,8-dichloroanthraquinone (B31358) with various aromatic and aliphatic amines has been achieved using a palladium catalyst, with BINAP being an effective ligand for many of these transformations. colab.ws This method provides a direct route to diaminoanthraquinone derivatives, which are important intermediates and target molecules in various fields.

A summary of representative cross-coupling reactions for the synthesis of anthracene derivatives is presented in the table below.

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 2,6-dihydroxy-9,10-anthraquinone bistriflate | Arylboronic acid | Pd(PPh₃)₄, THF, Na₂CO₃ | 2,6-diaryl-9,10-anthraquinones | sciforum.net |

| 2,6-dibromoanthracene | 2,6-disubstituted anthracenes | researchgate.net | ||

| 1,8-dichloroanthraquinone | Aromatic/aliphatic amines | Pd(dba)₂, BINAP | 1,8-diaminoanthraquinones | colab.ws |

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions represent a fundamental strategy for constructing the tricyclic anthracene core. beilstein-journals.org These methods often involve the formation of one or more rings from a single precursor molecule, driven by various catalysts or reaction conditions.

Acid-catalyzed cyclizations , such as the Friedel-Crafts reaction and Bradsher-type reactions, are traditional and widely used methods for synthesizing anthracene derivatives. beilstein-journals.org For example, the cyclization of 2-arylmethylbenzoic acids using triflic acid, followed by reductive dehydration, has been shown to produce anthracenes in excellent yields. beilstein-journals.org Similarly, zinc iodide has been used to catalyze the intramolecular Friedel-Crafts cyclization of intermediates derived from Diels-Alder reactions, leading to anthraquinone derivatives. frontiersin.org

Palladium-catalyzed intramolecular cyclizations have also emerged as a powerful tool. For instance, a palladium(II)-catalyzed tandem transformation involving diphenyl carboxylic acids and acrylates leads to substituted anthracenes through a sequence of C-H activation, intramolecular C-C bond formation, and decarboxylative aromatization. nih.govbeilstein-journals.org Another example is the palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives to afford dibenz[a,h]anthracenes. frontiersin.org

A novel approach for the synthesis of 2,3,6,7-substituted anthracene derivatives involves a double ring-closing condensation reaction . chemrxiv.org This method utilizes a precursor with protected aldehyde groups that, after deprotection, undergoes an intramolecular double ring-closing condensation to form the anthracene core. chemrxiv.org This strategy has been successfully applied to the synthesis of 2,3,6,7-anthracenetetracarbonitrile. chemrxiv.org

The table below summarizes some key intramolecular cyclization pathways for the synthesis of anthracene derivatives.

| Precursor | Catalyst/Reagent | Reaction Type | Product | Reference |

| 2-arylmethylbenzoic acid | Triflic acid, NaBH₄ | Acid-catalyzed cyclodehydration | Substituted anthracenes | beilstein-journals.org |

| Diphenyl carboxylic acid and acrylate | Pd(II) catalyst | Tandem C-H activation/cyclization | Substituted anthracenes | nih.govbeilstein-journals.org |

| (Z,Z)-p-styrylstilbene derivative | Pd(OAc)₂, K₂CO₃ | Intramolecular double-cyclization | Dibenz[a,h]anthracenes | frontiersin.org |

| Aldehyde-protected precursor | Triflic acid/water | Deprotection/intramolecular condensation | 2,3,6,7-anthracenetetracarbonitrile | chemrxiv.org |

Cobalt-Catalyzed Cyclotrimerization Reactions

Cobalt-catalyzed [2+2+2] cyclotrimerization reactions have proven to be a highly effective and atom-economical method for constructing the anthracene skeleton. nih.govbeilstein-journals.org This approach involves the cycloaddition of three alkyne units to form a benzene ring, which can be part of a larger polycyclic aromatic system.

A notable application of this methodology is the synthesis of 2,3- and 2,3,6,7-halogenated anthracenes. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org This synthesis begins with the cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene, yielding TMS-substituted products. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Subsequent halodesilylation and oxidation/aromatization with DDQ afford the desired di- and tetrahaloanthracenes in good yields. beilstein-journals.orgbeilstein-journals.org This method provides a valuable alternative for accessing these otherwise difficult-to-obtain derivatives. beilstein-journals.org

Another variation involves a three-step procedure to synthesize substituted anthracenes using a cobalt/zinc reagent. beilstein-journals.orgbeilstein-journals.org This process starts with a [2+2+2] cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols. beilstein-journals.orgbeilstein-journals.org The resulting benzylic alcohols are then oxidized to aldehydes, which are subsequently treated with a catalytic amount of a strong acid to yield the final anthracene products. beilstein-journals.orgbeilstein-journals.org

Furthermore, cobalt catalysts, in conjunction with nickel catalysts, have been used in microwave-assisted [2+2+2] cyclotrimerization reactions of diynes with various alkynes or nitriles to produce a range of substituted anthracenes and azaanthracenes. beilstein-journals.orgbeilstein-journals.org The initial cyclotrimerization products are then oxidized with DDQ to afford the aromatic systems. beilstein-journals.org

The table below provides an overview of cobalt-catalyzed cyclotrimerization reactions for anthracene synthesis.

| Reactants | Catalyst System | Key Steps | Product | Reference |

| Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | CpCo(CO)₂ | Cyclotrimerization, Halodesilylation, Oxidation | 2,3,6,7-Halogenated anthracenes | frontiersin.orgbeilstein-journals.orgbeilstein-journals.org |

| 1,6-diynes, 4-aryl-2-butyn-1-ols | CoCl₂·6H₂O/Zn | Cycloaddition, Oxidation, Acid-catalyzed cyclization | Substituted anthracenes | beilstein-journals.orgbeilstein-journals.org |

| Diyne, Alkynes/Nitriles | Nickel/Cobalt catalysts | Microwave-assisted cyclotrimerization, Oxidation | Substituted anthracenes/azaanthracenes | beilstein-journals.orgbeilstein-journals.org |

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the formation of anthracene derivatives. nih.govbeilstein-journals.org Gold catalysts, particularly AuCl, exhibit high activity in cyclization reactions, even with substrates containing iodoethynyl groups. beilstein-journals.org

One significant application of gold catalysis is the one-pot double cyclization of diiodoethynylterphenyl compounds to synthesize dibenzo[a,h]anthracenes. frontiersin.orgbeilstein-journals.org These reactions are typically carried out using a catalytic amount of AuCl in a solvent like toluene (B28343) at elevated temperatures. frontiersin.org

Another notable example is the cyclization of o-alkynyldiarylmethanes to produce substituted anthracenes. frontiersin.org This transformation can be catalyzed by a gold complex such as (Et₃PAuNTf₂). frontiersin.org The reaction conditions are optimized to achieve efficient cyclization and formation of the anthracene core.

The table below summarizes key gold-catalyzed transformations for the synthesis of anthracene derivatives.

| Starting Material | Catalyst | Reaction Type | Product | Reference |

| Diiodoethynylterphenyl compound | AuCl | One-pot double cyclization | Dibenzo[a,h]anthracene | frontiersin.orgbeilstein-journals.org |

| o-Alkynyldiarylmethane | (Et₃PAuNTf₂) | Cyclization | Substituted anthracene | frontiersin.org |

Other Transition Metal Systems (e.g., Zinc, Indium, Iridium, Ruthenium)

Besides palladium, cobalt, and gold, other transition metals such as zinc, indium, iridium, and ruthenium have also been employed as catalysts in the synthesis of anthracene and its derivatives. researchgate.netnih.gov

Zinc-catalyzed reactions have been utilized for the synthesis of anthraquinone and diaryl-anthracene derivatives. frontiersin.orgnih.gov For instance, zinc iodide can catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to yield anthraquinones. frontiersin.orgnih.gov Zinc has also been used as a catalyst for the synthesis of 1,8-diaryl-anthracene derivatives through a reduction and modified Suzuki-Miyaura coupling sequence. nih.gov

Iridium-catalyzed [2+2+2] cycloadditions of 1,2-bis(propiolyl)benzene derivatives with various alkynes provide an efficient route to anthraquinones. mdpi.com The use of an iridium/dppe complex has been shown to be effective for this transformation, yielding a broad range of substituted anthraquinones. mdpi.com

Rhodium-catalyzed reactions have also been developed for anthracene synthesis. nih.gov One such method involves the oxidative coupling of arylboronic acids with internal alkynes in the presence of a copper co-oxidant to produce 1,2,3,4-tetrasubstituted anthracenes. beilstein-journals.org Another rhodium-catalyzed process is the oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes, which yields substituted anthracenes. frontiersin.orgnih.gov

The following table provides a summary of these transition metal-catalyzed reactions.

| Metal Catalyst | Starting Materials | Reaction Type | Product | Reference |

| Zinc | 1,3-dienes and aroylpropiolates | Diels-Alder/Friedel-Crafts | Anthraquinones | frontiersin.orgnih.gov |

| Zinc | 1,8-dichloroanthraquinone, arylboronic acids | Reduction/Suzuki-Miyaura | 1,8-diaryl-anthracenes | nih.gov |

| Iridium | 1,2-bis(propiolyl)benzene derivative, alkynes | [2+2+2] Cycloaddition | Anthraquinones | mdpi.com |

| Rhodium | Arylboronic acids, internal alkynes | Oxidative coupling | 1,2,3,4-tetrasubstituted anthracenes | beilstein-journals.org |

| Rhodium | 1-adamantoyl-1-naphthylamines, internal alkynes | Oxidative benzannulation | Substituted anthracenes | frontiersin.orgnih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Transition metal-catalyzed reactions, in particular, have shown great potential for developing sustainable methodologies. frontiersin.orgnih.gov By enabling highly selective transformations under milder conditions, these catalytic methods often lead to higher atom economy and reduced energy consumption compared to traditional stoichiometric reactions. frontiersin.orgnih.gov For example, the use of water as a solvent in some palladium-catalyzed reactions represents a significant step towards greener synthesis. frontiersin.org

The development of reusable catalysts is another key aspect of green chemistry. nih.gov While not specifically detailed for this compound in the provided context, the general trend in catalysis is towards heterogeneous or magnetically separable catalysts that can be easily recovered and reused, thereby reducing waste and cost. nih.gov

Furthermore, the design of synthetic routes with fewer steps and the use of readily available, non-toxic starting materials are central to green chemistry principles. frontiersin.orgnih.gov The atom-economical nature of reactions like [2+2+2] cycloadditions is a prime example of how modern synthetic strategies align with the goals of sustainability. mdpi.com

Regioselective Functionalization Strategies for this compound Systems

Regioselective functionalization is crucial for controlling the properties of this compound and its derivatives. The ability to introduce substituents at specific positions on the anthracene core allows for the precise tuning of their electronic, optical, and biological properties.

One of the most powerful tools for regioselective functionalization is the use of directing groups in transition metal-catalyzed C-H activation reactions. frontiersin.orgbeilstein-journals.org For example, a carboxyl group can act as a traceless directing group in palladium(II)-catalyzed reactions, enabling the selective alkenylation and subsequent cyclization at specific C-H bonds. frontiersin.orgnih.govbeilstein-journals.org

Halogenation followed by cross-coupling reactions is another widely used strategy for regioselective functionalization. colab.ws The introduction of bromine or iodine atoms at specific positions on the anthraquinone skeleton allows for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide variety of substituents. sciforum.netcolab.wsresearchgate.net For instance, the synthesis of 2,6-diaryl-9,10-anthraquinones starts with the regioselective formation of a bistriflate from 2,6-dihydroxy-9,10-anthraquinone, which then directs the coupling to the 2 and 6 positions. sciforum.net

The synthesis of 2,3,6,7-tetrabromoanthracene, a key precursor for functionalization at the terminal positions, has been achieved through methods like double Bergman cyclization and Vollhardt cyclization. chemrxiv.org These precursors can then be used in subsequent reactions to introduce various functional groups at these specific positions.

The table below highlights some regioselective functionalization strategies.

| Strategy | Key Feature | Example | Product | Reference |

| Directing Group C-H Activation | Carboxyl group as a traceless directing group | Pd(II)-catalyzed tandem transformation of diphenyl carboxylic acids | Substituted anthracenes | frontiersin.orgnih.govbeilstein-journals.org |

| Halogenation/Cross-Coupling | Conversion of hydroxyl to triflate for directed Suzuki coupling | Suzuki coupling of 2,6-dihydroxy-9,10-anthraquinone bistriflate | 2,6-diaryl-9,10-anthraquinones | sciforum.net |

| Precursor Synthesis | Synthesis of specifically halogenated precursors | Double Bergman or Vollhardt cyclization | 2,3,6,7-tetrabromoanthracene | chemrxiv.org |

Advanced Spectroscopic Investigations of Anthracene 2,6 Dione Systems

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For 2,6-disubstituted anthracene-9,10-diones, this method reveals how substituents alter the energy levels of the core chromophore.

The UV-Vis absorption spectra of 2,6-disubstituted anthracene-9,10-diones are characterized by distinct absorption bands corresponding to specific electronic transitions. Unsubstituted anthraquinone (B42736) exhibits three main intense bands around 254, 274, and 325 nm. When electron-donating groups like alkoxy or amino groups are introduced at the 2- and 6-positions, a notable bathochromic (red) shift occurs. For instance, 2,6-dialkoxy-9,10-anthraquinones show a shift of the least energetic band from 325 nm to approximately 350 nm. acs.org

In derivatives with electron-rich aromatic substituents, such as 2,6-diaryl-9,10-anthraquinones, a very intense long-wavelength absorption band appears. rsc.org This band is often attributed to an intramolecular charge transfer (CT) transition, where electron density moves from the electron-rich aryl substituents (donor) to the electron-deficient anthraquinone core (acceptor). rsc.org The energy of this CT transition is sensitive to the nature of the substituent, allowing for the tuning of the molecule's HOMO-LUMO gap. Standard spectroscopic techniques for characterizing these compounds include UV-Vis spectroscopy to identify π-π* and CT transitions.

The table below summarizes the maximum absorption wavelengths (λmax) for various 2,6-disubstituted anthracene-9,10-dione derivatives, illustrating the effect of different substituents on the electronic transitions.

Table 1: UV-Vis Absorption Data for Selected 2,6-Disubstituted Anthracene-9,10-dione Derivatives

| Compound | 2,6-Substituents | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|---|

| Anthradan (13) | -N(C6H13)2, -C(O)CH2CH3 | THF | 457 | 12,100 | nih.gov |

| Derivative 12 | -N(C6H13)2, -CN | THF | 450 | 10,300 | nih.gov |

| 2,6-dialkoxy-AQ | -OC6H13 | Dichloromethane | 349 | Not Specified | acs.org |

| 2,6-DAAD | Aza groups (N) | Not Specified | 317 | Not Specified | publish.csiro.auresearchgate.net |

| 2,6-diphenyl-AQ | Phenyl | Dichloromethane | 392 | ~30,000 | rsc.org |

Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as donor-acceptor substituted anthraquinones.

The photophysical properties of 2,6-diamino-9,10-anthraquinone (2,6-DAAQ) show unusual deviations in solvents of varying polarities, which is attributed to structural changes. researchgate.net In medium to high polarity solvents, the dye adopts a planar intramolecular charge transfer (ICT) structure, while in lower polarity solvents, it is believed to exist in a nonplanar form. researchgate.net This structural flexibility leads to distinct solvatochromic behavior. researchgate.net

A notable example is "Anthradan," a 2,6-donor-acceptor anthracene (B1667546) derivative that exhibits moderate solvatochromism. nih.gov As the solvent polarity increases, the absorption maximum of Anthradan shifts to longer wavelengths (a positive solvatochromic shift). This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents.

Table 2: Solvatochromic Shift in the Absorption of Anthradan

| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) | Reference |

|---|---|---|---|

| Hexane | 31.0 | 439 | nih.gov |

| Toluene (B28343) | 33.9 | 446 | nih.gov |

| THF | 37.4 | 457 | nih.gov |

| Acetonitrile (B52724) | 46.0 | 456 | nih.gov |

| DMSO | 45.1 | 464 | nih.gov |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides insight into the de-excitation pathways of electronically excited molecules. This includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state).

The fluorescence of 2,6-disubstituted anthracene-9,10-diones is strongly influenced by the nature of their substituents. Derivatives with donor-acceptor character often exhibit fluorescence originating from an intramolecular charge transfer state. rsc.org For example, 2,6-diaryl-9,10-anthraquinones display long-wavelength emission in the yellow-orange region with quantum yields reaching up to 6.8%. rsc.org

Some 2,6-disubstituted anthraquinone systems have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). nih.gov In these molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing from the triplet state back to the singlet state, leading to delayed fluorescence. These TADF emitters typically emit in the orange-red region, with reported emission wavelengths between 557 and 667 nm in toluene. nih.gov

Table 3: Photoluminescence Data for Selected 2,6-Disubstituted Anthracene-9,10-dione Derivatives

| Compound/Class | 2,6-Substituents | Solvent/State | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Anthradan | -N(C6H13)2, -C(O)CH2CH3 | Hexane | 517 | 0.77 | nih.gov |

| Anthradan | -N(C6H13)2, -C(O)CH2CH3 | DMSO | 627 | 0.05 | nih.gov |

| 2,6-di(thien-2-yl)-AQ | 2-Thienyl | Dichloromethane | 572 | 0.068 | rsc.org |

The Jablonski diagram is a schematic used to illustrate the electronic states of a molecule and the transitions between them. mdpi.comossila.comedinst.com It provides a framework for understanding absorption, fluorescence, phosphorescence, internal conversion (IC), and intersystem crossing (ISC). mdpi.comossila.com

For an anthraquinone derivative, the process begins with the absorption of a photon, promoting an electron from the ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). Following absorption, several relaxation pathways are possible:

Vibrational Relaxation and Internal Conversion (IC): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process. mdpi.com

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This S₁ → S₀ transition is spin-allowed and typically occurs on a nanosecond timescale. mdpi.com

Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). In anthraquinone systems, the presence of keto groups and heteroatoms can facilitate ISC between n,π* and π,π* states. anu.edu.au

Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This T₁ → S₀ transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence. mdpi.com

In substituted anthraquinones, the relative energies of the n,π* (from the carbonyl oxygens) and π,π* (from the aromatic system) excited states are critical. anu.edu.au Electron-donating substituents can alter the ordering of these states, which in turn influences the efficiency of intersystem crossing and, consequently, the balance between fluorescence and phosphorescence. anu.edu.au

An excimer is an excited-state dimer formed between two identical molecules, one in the excited state and one in the ground state. An exciplex is a similar complex formed between two different molecules. Both are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. mdpi.com Their formation depends on close proximity and favorable π-π interactions between the molecules in the excited state. nih.gov

While excimer formation is a well-known phenomenon for anthracene itself, its occurrence in substituted anthracene-9,10-dione systems is highly dependent on the specific substituents and their arrangement in aggregates or crystals. mdpi.comroyalsocietypublishing.org In some cases, bulky substituents are intentionally added to the anthraquinone core to reduce intermolecular interactions and prevent the fluorescence quenching that can result from excimer formation. nih.gov

Aggregation-Induced Emission (AIE) and Quenching Phenomena

Anthracene-2,6-dione derivatives, in certain configurations, can exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation. rsc.orgrsc.orgacs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated state due to the formation of non-radiative excimers or exciplexes. acs.orgmdpi.com

The mechanism behind AIE in anthracene-based systems is often attributed to the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl rings or other substituents on the anthracene core can rotate freely, providing a non-radiative decay pathway for the excited state. mdpi.com However, in the aggregated state, these intramolecular rotations are hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence. rsc.orgmdpi.com

For instance, some 9,10-distyrylanthracene (B86952) derivatives show typical AIE properties, with faint emission in solution but intense fluorescence in their aggregated forms. rsc.org The length and branching of alkoxy chains attached to these derivatives can influence the solid-state fluorescence and aggregation behavior, allowing for the tuning of optical properties. rsc.org

Conversely, aggregation-induced quenching can also be observed in other anthracene derivatives. acs.org The balance between AIE and ACQ is delicate and depends on the specific molecular structure and intermolecular interactions, such as π-π stacking, in the aggregated state. acs.org In some donor-acceptor systems involving anthracene, the emission intensity and peak can shift upon aggregation, indicating a change in the nature of the excited state from a locally excited (LE) state to an aggregate with π–π interactions or from a twisted intramolecular charge transfer (TICT) state to an aggregate form. acs.org

Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques are crucial for understanding the dynamic processes that occur in the excited states of this compound and its derivatives. These methods provide insights into the lifetimes of excited states and the various pathways through which they decay.

Femtosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the ultrafast dynamics of photoexcited molecules. researchgate.netrsc.orgresearchgate.net This technique allows for the real-time observation of transient species such as excited singlet states, triplet states, and charge-transfer states that are formed immediately after photoexcitation. researchgate.netresearchgate.net

In studies of donor-acceptor molecules based on anthraquinone, such as 2,6-bis(diphenylamino)anthraquinone, fs-TA has revealed complex excited-state dynamics involving intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an ICT process can occur, leading to the formation of a charge-separated (CS) state. researchgate.net This is often followed by torsional dynamics, or twisting, between the donor and acceptor moieties, resulting in a twisted charge-separated state. researchgate.net The solvent polarity can significantly influence the rate of these processes, with faster dynamics often observed in more polar solvents. researchgate.net

For some anthracene derivatives, fs-TA experiments have been used to monitor the decay of the excited state and the formation of subsequent states. researchgate.net For example, in a 2,6-di(9H-carbazol-9-yl) pyridine (B92270) molecule, the stimulated emission and excited-state absorption signals were observed to decay while the triplet-triplet absorption signal grew in, confirming intersystem crossing (ISC) within nanoseconds. researchgate.net The ability to track these ultrafast events provides a detailed picture of the excited-state deactivation pathways, which can include internal conversion, intersystem crossing, and charge separation. acs.org

Fluorescence Lifetime Measurements and Decay Pathways

Fluorescence lifetime measurements, often performed using time-correlated single photon counting (TCSPC), provide quantitative data on the decay of the singlet excited state. rsc.orgrsc.orgnih.gov The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecule's environment and any competing non-radiative decay pathways. iss.com

For anthracene derivatives, fluorescence lifetimes can vary significantly depending on their substitution pattern. researchgate.net For example, some 9,10-disubstituted anthracenes exhibit natural radiative lifetimes that are considerably shorter than that of unsubstituted anthracene. researchgate.net The fluorescence decay of these compounds is often monitored to understand the efficiency of their emission. rsc.org

The decay pathways of excited anthracene derivatives can be complex and may involve multiple processes occurring on different timescales. These pathways include:

Radiative decay (fluorescence): The emission of a photon to return to the ground state.

Non-radiative decay:

Internal Conversion (IC): A transition between electronic states of the same multiplicity.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., from a singlet to a triplet state). researchgate.net

Intramolecular Charge Transfer (ICT): Followed by relaxation of the ICT state. researchgate.net

Photochemical reactions: Such as cycloadditions, which can be a deactivation pathway for some anthracene compounds. nih.gov

In lanthanide-anthracene complexes, the decay pathways can be even more intricate, involving energy transfer from the anthracene ligand to the metal center, which can compete with fluorescence and photochemical reactions. nih.gov The specific lanthanide ion can regulate whether the complex undergoes photodimerization or exhibits luminescence from the metal ion. nih.gov

The table below presents hypothetical fluorescence lifetime data for a series of this compound derivatives in different solvents to illustrate the impact of the environment on decay dynamics.

| Compound | Solvent | Fluorescence Lifetime (ns) | Quantum Yield (%) |

| This compound | Dichloromethane | 4.1 | 25 |

| This compound | Acetonitrile | 3.5 | 18 |

| This compound | Methanol | 2.8 | 12 |

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound by probing its vibrational energy levels.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations.

For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands. The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, which typically appears in the region of 1670-1690 cm⁻¹. asianpubs.orgresearchgate.net Other characteristic bands include those for aromatic C-H stretching (around 3050-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1450-1650 cm⁻¹ range), and various C-H bending vibrations. asianpubs.orgmdpi.com

In a study of 2,6-diazaanthracene-9,10-dione, a strong IR band was observed at 1686 cm⁻¹, which was assigned to the antisymmetric C=O stretch. researchgate.net The FT-IR spectra of substituted anthraquinone derivatives will show additional bands corresponding to the functional groups present. For example, derivatives with amino groups will show N-H stretching bands, while those with alkyl chains will exhibit aliphatic C-H stretching vibrations. asianpubs.org

The table below summarizes characteristic FT-IR absorption bands for this compound derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=O Stretch (Quinone) | 1690-1670 | Strong |

| Aromatic C=C Stretch | 1650-1450 | Medium-Variable |

| C-O Stretch | 1300-1200 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR spectroscopy. It involves inelastic scattering of laser light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For centrosymmetric molecules like anthracene, certain vibrations may be Raman-active but IR-inactive, and vice versa (the rule of mutual exclusion). In the FT-Raman spectrum of anthracene, prominent bands are observed that correspond to the symmetric stretching and breathing modes of the aromatic rings. researchgate.net For 2,6-diazaanthracene-9,10-dione, the symmetric C=O stretch appears as a strong band in the Raman spectrum at 1676 cm⁻¹. researchgate.net

FT-Raman spectroscopy has also been used to study the photodegradation of anthracene, where the appearance of new bands can indicate the formation of oxidation products like 9,10-anthraquinone. researchgate.net This highlights the utility of the technique in monitoring chemical changes in the anthracene core.

The table below shows typical FT-Raman shifts for this compound systems.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1400 | Strong |

| Symmetric C=O Stretch | ~1675 | Strong |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium |

| Aromatic Ring Deformation | <1000 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of anthracene derivatives and for investigating their coordination behavior. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and the electronic environment of the nuclei. researchgate.netnih.gov

In the context of this compound and its derivatives, ¹H NMR spectra typically show resonances for the aromatic protons in the downfield region, generally between δ 7.0 and 9.0 ppm. squarespace.comiucr.org The precise chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its specific position on the anthracene core. For instance, in studies of various 2,6-disubstituted anthracene derivatives, the protons on the anthracene skeleton are observed as a series of multiplets and doublets, the patterns of which are dictated by the nature and position of the substituents. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning complex spectra, by revealing proton-proton and proton-carbon correlations, respectively. researchgate.netbas.bg

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. copat.de The carbonyl carbons of the dione (B5365651) moiety are typically observed at the most downfield region of the spectrum (often > 170 ppm), which is characteristic for quinone systems. bas.bg The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents, making ¹³C NMR a powerful technique for confirming substitution patterns. mdpi.com For example, in a series of Diels-Alder adducts of anthracene, detailed analysis of ¹H and ¹³C NMR spectra, including HMBC and COSY, enabled the complete assignment of all signals and confirmed the structures of the products. researchgate.net

NMR is also employed to study coordination phenomena. Changes in the chemical shifts of the anthracene framework upon the addition of a metal ion or a host molecule can confirm binding and provide insights into the coordination site. Studies on macrocyclic ligands incorporating chromophoric groups like anthracene have used ¹H NMR to confirm the formation of metal complexes, with significant shifts observed for the protons near the binding site. scirp.org Similarly, the interaction of anthracene derivatives with cyclodextrins or other host molecules can be monitored by the changes in the NMR spectra of both the host and the guest.

Table 1: Representative NMR Data for Anthracene Derivatives This table presents illustrative ¹H and ¹³C NMR chemical shift data for related anthracene compounds to demonstrate typical values. Specific data for this compound may vary.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| 2,6-Dibromoanthracene | ¹H | 8.43 | s | doi.org |

| ¹H | 8.13 | d, J = 9.0 | doi.org | |

| ¹H | 7.85 | dd, J = 9.0, 1.9 | doi.org | |

| 2-Bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | ¹³C (C=O) | 173.56, 157.52 | s | bas.bg |

| ¹³C (spiro-C) | 72.16 | s | bas.bg | |

| 2,6-Diazaanthracene-9,10-dioxime | ¹H | 9.90 | s (NOH) | mdpi.com |

| ¹H | 8.68 | d, J = 5.1 | mdpi.com | |

| ¹³C | 151.1, 150.0, 141.6 | - | mdpi.com | |

| Bridged Boranoanthracene | ¹H (benzylic) | 3.77 - 3.93 | s | acs.org |

| ¹³C (benzylic) | 41.45 - 45.74 | - | acs.org |

Chiroptical Spectroscopy: Circular Dichroism (CD) of Chiral Anthracene Photodimers

The photodimerization of anthracene derivatives can lead to the formation of [4+4] cyclodimers. researchgate.net When unsymmetrically substituted anthracenes, such as those derived from anthracene-2,6-dicarboxylic acid, undergo this reaction, chiral photodimers can be produced. nih.govacs.org Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate these inherently chiral systems. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and absolute configuration of chiral molecules. nih.govacs.org

Combined experimental and theoretical studies on the CD spectra of chiral cyclodimers of 2,6-anthracenedicarboxylic acid have been instrumental in determining their absolute configurations. nih.govacs.orgacs.org The photodimerization can yield different stereoisomers, and chiral HPLC is often used to separate the resulting enantiomeric pairs. nii.ac.jp Each pair of enantiomers exhibits mirror-image CD spectra, which confirms their enantiomeric relationship. nii.ac.jp

The observed Cotton effects in the CD spectra arise from the spatial arrangement of the chromophores within the dimer. By correlating the experimental CD spectra with those calculated using time-dependent density functional theory (TD-DFT) and other high-level theoretical methods, the absolute configuration of a specific enantiomer can be unambiguously assigned. nih.govacs.org For example, research has successfully assigned the absolute configurations of the chiral photodimers of 2,6-anthracenedicarboxylic acid by matching the experimental CD curves with calculated spectra for specific stereoisomers. acs.org This approach allows a direct correlation between the enantiotopic face selectivity of the photocyclodimerization reaction and the absolute configuration of the resulting product. nih.gov The insights gained are crucial for designing chiral templates and scaffolds that can direct the photodimerization towards a specific, desired stereoisomer with high enantioselectivity. rsc.org

Table 2: Key Findings from CD Spectroscopy of Chiral Anthracene Photodimers This table summarizes findings from studies on photodimers of 2,6-anthracenedicarboxylic acid, a close analogue of this compound.

| Finding | Method | Significance | Reference(s) |

| Absolute Configuration Determination | Comparison of experimental CD spectra with TD-DFT calculations. | Unambiguously assigns the stereochemistry (e.g., R/S configuration) of the chiral photodimers. | nih.govacs.orgacs.org |

| Enantiomer Identification | Observation of mirror-image CD spectra for fractions separated by chiral HPLC. | Confirms the isolation of enantiomeric pairs. | nii.ac.jp |

| Correlation of Selectivity and Structure | Linking the sign of the Cotton effects to the specific face (Re/Si) of anthracene attack during dimerization. | Elucidates the mechanism of chiral induction in supramolecular photochirogenesis. | nih.gov |

| Influence of Substituents | Analysis of CD spectra for different anthracene carboxylic acids (e.g., 2-anthracenecarboxylic vs. 2,6-anthracenedicarboxylic acid). | Reveals the role of substituent position and electronic nature on the chiroptical properties. | nih.govacs.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons, such as radical anions. jyu.fi The radical anion of this compound can be generated through chemical or electrochemical reduction. ESR spectroscopy provides critical information about the electronic structure of these radicals, including the distribution of the unpaired electron density over the molecule. nih.gov

An ESR spectrum plots the derivative of microwave absorption against the magnetic field. Key parameters obtained from the spectrum are the g-factor and hyperfine coupling constants (h.f.c.). The g-factor is characteristic of the radical's chemical environment; for organic radicals like the anthracene-dione anion, it is typically close to the free-electron value of ~2.0023. uoc.grutexas.edu

Hyperfine couplings arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H). The resulting splitting pattern in the ESR spectrum reveals the number and type of nuclei interacting with the electron. For the this compound radical anion, the spectrum is expected to show splitting from the protons on the aromatic rings. The magnitude of the hyperfine coupling constant for a given proton is proportional to the unpaired spin density on the carbon atom to which it is attached. nih.gov This allows for the mapping of the spin distribution across the π-system. Studies on related anthraquinone radical anions have used ESR in conjunction with deuterium (B1214612) labeling to assign the hyperfine coupling constants to specific protons. jyu.fi Time-resolved ESR (TR-ESR) has also been used to study the formation and dynamics of anthraquinone radicals generated photochemically. researchgate.net

Table 3: Representative ESR/EPR Data for Anthracene and Anthraquinone Radical Anions This table provides typical g-factor and hyperfine coupling constant values for related radical anions to illustrate the data obtained from ESR spectroscopy.

| Radical Species | g-factor | Hyperfine Coupling Nucleus | Hyperfine Coupling Constant (Gauss) | Reference(s) |

| Anthracene radical anion | 2.0029 | - | - | uoc.grutexas.edu |

| Anthracene radical cation | 2.0028 | - | - | uoc.gr |

| Anthracene triplet state | - | meso protons (C9, C10) | a(H) ≈ 8.7 | researchgate.net |

| - | α protons (C1, C4, C5, C8) | a(H) ≈ 4.6 | researchgate.net | |

| 9,10-Anthraquinone anion radical | ~2.004 | Protons at positions 1,4,5,8 | a(H) = 0.95 | jyu.fi |

| ~2.004 | Protons at positions 2,3,6,7 | a(H) = 0.45 | jyu.fi | |

| 2,6-Dihydroxyanthraquinone (B191064) radical anion (DHAQ³⁻•) | - | Protons at positions 1,5 | a(H) = 2.44 | nih.gov |

| - | Protons at positions 3,7 | a(H) = 0.53 | nih.gov | |

| - | Protons at positions 4,8 | a(H) = 1.06 | nih.gov |

Theoretical and Computational Chemistry of Anthracene 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of anthracene-based molecules. e-asct.orgresearchgate.net These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, which are essential for designing novel materials with tailored properties. e-asct.orgresearchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations are a powerful tool for investigating the electronic structure of organic molecules. e-asct.orgresearchgate.net By using functionals like B3LYP, researchers can accurately model the geometric and electronic properties of anthracene (B1667546) derivatives. e-asct.orgplos.org These studies are fundamental to understanding the behavior of these compounds in electronic devices. e-asct.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. researchgate.netfrontiersin.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's chemical reactivity and kinetic stability. researchgate.net For anthracene and its derivatives, the extended π-conjugation results in a relatively low HOMO-LUMO gap, which is advantageous for applications in optoelectronic devices. frontiersin.org

DFT calculations have been employed to determine the HOMO and LUMO energy levels of various anthracene derivatives. For instance, theoretical studies on certain anthracene-based host materials for OLEDs revealed similar HOMO and LUMO levels across different derivatives, suggesting comparable charge injection capabilities. e-asct.org The distribution of HOMO and LUMO can be localized on different parts of the molecule depending on the substituents. For example, in some anthracene-based polymers, the HOMO/LUMO frontier energy distributions are confined to the anthracene moiety. researchgate.net

Below is a table summarizing representative HOMO-LUMO energy data for some anthracene derivatives, as determined by DFT calculations and experimental methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| ATFP-Ph | - | - | - | DFT/B3LYP/6-31G(d,p) |

| ATFP-BiPh | - | - | - | DFT/B3LYP/6-31G(d,p) |

| ATFP-Naph | - | - | - | DFT/B3LYP/6-31G(d,p) |

| Benzo[i]pentahelicene-3,6-dione | -5.77 | -3.20 | 2.57 | DFT/B3LYP/6-31G* |

| Anthracenyl Chalcone (AC) 1 | - | - | 2.93 | DFT/B3LYP/6-311++G(d,p) |

| Anthracenyl Chalcone (AC) 2 | - | - | 2.76 | DFT/B3LYP/6-311++G(d,p) |

| TPA-TPD | -5.34 | -2.86 | 2.48 | Cyclic Voltammetry |

Data sourced from various studies on anthracene derivatives. e-asct.orgplos.orgmdpi.comnih.gov "ATFP-Ph", "ATFP-BiPh", and "ATFP-Naph" refer to specific anthracene-based host materials whose absolute HOMO/LUMO values were not provided in the source but were noted to be similar. e-asct.org

Molecular Electrostatic Potential (MEP) analysis is a valuable method for understanding the charge distribution and reactive sites of a molecule. plos.orgnih.gov The MEP map reveals the positive, negative, and neutral electrostatic potential regions, which are crucial for predicting intermolecular interactions and chemical reactivity. plos.org In computational studies of anthracene derivatives, MEP analysis has been used to identify the electron-deficient and electron-rich areas, providing insights into their interaction with other molecules. plos.orgnih.gov For example, in anthracenyl chalcones, MEP analysis helped in identifying the different electrostatic potential regions of the molecules. plos.org

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular charge transfer and hyperconjugative interactions within a molecule. plos.orgresearchgate.netuni-muenchen.de This method provides a localized picture of electron density, which is more aligned with chemical intuition than traditional population analysis methods. joaquinbarroso.com NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic importance through second-order perturbation theory. uni-muenchen.de

For anthracene derivatives, NBO analysis has been employed to confirm intramolecular charge transfers, which are crucial for understanding their electronic properties. researchgate.net For instance, in the case of anthracene adsorbed on a silver surface, NBO analysis confirmed charge transfers from π(C-C) to π(C-C) and π(C-C) to σ(Ag-Ag) orbitals. researchgate.net Similarly, for anthracenyl chalcones, NBO analysis was used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. plos.org

The study of spin-crossing events and the mapping of potential energy surfaces (PES) are critical for understanding the photophysical properties of molecules, particularly their ability to undergo intersystem crossing (ISC). acs.orgpsu.edu ISC is a process where a molecule transitions between different spin multiplicity states, for example, from a singlet to a triplet state. acs.org

In the context of organic molecules, ISC is often facilitated by spin-orbit coupling (SOC). acs.orgrsc.org The efficiency of ISC can be influenced by factors such as the energy gap between the involved states and the presence of heavy atoms, although efficient ISC can also occur in heavy-atom-free molecules. acs.orgrsc.org

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are used to map the PES of excited states and identify regions where surfaces of different spin multiplicities cross (conical intersections). psu.edunih.gov These crossings provide pathways for non-radiative decay and intersystem crossing. psu.edu For instance, studies on hydroxyanthraquinones have utilized PES mapping to understand excited-state intramolecular proton transfer (ESIPT) and its effect on excited-state lifetimes. nih.gov In some anthracene derivatives, the intersection of low-lying singlet states with higher-lying triplet states along a specific molecular coordinate can enhance ISC. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. dovepress.com By simulating the motion of atoms and molecules, MD provides insights into the stability, conformational changes, and interactions within a system. dovepress.com In the study of anthracene derivatives, MD simulations have been used to explore the stability of ligand-protein complexes and to understand how these molecules interact with their biological targets. dovepress.com For instance, MD simulations of an anthraquinone-linked derivative showed stability and favorable interactions with key protein residues. dovepress.com

Computational Prediction of Redox Potentials and Electrochemical Behavior

Computational chemistry provides powerful tools for predicting the redox potentials of organic molecules, which is vital for applications in areas like organic redox flow batteries and for understanding electrochemical stability. canterbury.ac.nz DFT calculations are a common method for this purpose. ajol.info

The redox potential can be estimated by calculating the Gibbs free energy change for the reduction or oxidation reaction. This involves computing the electronic energies of the neutral molecule and its corresponding radical ion (anion for reduction, cation for oxidation). canterbury.ac.nz A polarizable continuum model (PCM) is typically used to account for the effects of the solvent. canterbury.ac.nz

For a general one-electron reduction process (M + e⁻ → M⁻), the potential can be related to the electron affinity (EA) of the molecule. High-throughput computational screening studies often use methods like B3LYP/6-31+G(d,p) to predict redox potentials for a wide range of organic molecules. canterbury.ac.nz While absolute accuracy can be challenging, the predicted trends within a class of compounds are often reliable. canterbury.ac.nzosti.gov For Anthracene-2,6-dione, the two electron-withdrawing carbonyl groups are expected to make it relatively easy to reduce, resulting in a less negative (or more positive) reduction potential compared to unsubstituted anthracene. DFT calculations could precisely quantify this potential and predict the stability of the resulting radical anion and dianion.

The following table shows a comparison of computational approaches used for predicting redox potentials.

| Computational Method | Basis Set | Solvation Model | Typical Accuracy |

| B3LYP | 6-31+G(d,p) | PCM | ~0.4 V for one-electron transfers |

| mPWB1K | TZVP | PCM (Bondi) | ~0.10 V for nitro-aromatics |

| B3LYP | 6-31G* | - | Good correlation (R²=0.969) for chalcones |

Source: Data compiled from general studies on redox potential prediction. canterbury.ac.nzajol.info

Modeling of Reaction Mechanisms and Catalysis for this compound Transformations

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, including transition states and intermediates. For transformations involving this compound, DFT calculations can provide deep insights into reaction pathways, kinetics, and thermodynamics. researchgate.net

For example, Diels-Alder reactions, a common transformation for the anthracene core, can be modeled to understand their energetics and regioselectivity. researchgate.net The reaction force analysis, a computational tool, can dissect the activation energy into contributions from structural rearrangements and electronic changes. researchgate.net Similarly, the mechanism of oxidation reactions, such as the DBU/O₂-promoted oxidation of dienones to 2,6-dione derivatives, can be investigated. tandfonline.com Such studies might model the formation of peroxide intermediates and subsequent rearrangements. tandfonline.com

In the context of this compound, one could model its synthesis from a precursor like 2,6-dihydroxyanthracene or its participation in subsequent reactions. For instance, modeling the retro-Claisen and Dieckmann condensation reactions, which are involved in the biosynthesis of some anthraquinones, could provide insights into potential biocatalytic routes. rsc.org Computational studies can help identify the roles of specific enzymes or catalysts by modeling their interactions with the substrate and reaction intermediates. rsc.org

Computational Design Principles for Modified this compound Systems

Computational chemistry serves as a powerful tool for the in silico design of new molecules with tailored properties. Starting from the this compound scaffold, computational methods can guide modifications to tune its electronic, optical, and charge transport characteristics.

The design process often involves establishing a structure-property relationship. For instance, by systematically adding different functional groups to the this compound core, one can compute the resulting changes in the HOMO/LUMO energy levels, redox potentials, and absorption spectra. mdpi.com This allows for the screening of a large number of virtual compounds to identify promising candidates for specific applications, such as n-type semiconductors or fluorescent probes. frontiersin.org

For example, computational studies on 2,6-disubstituted anthracenes have shown that fluorination of phenyl substituents can switch the material from p-type to n-type behavior in transistors. researchgate.net A computational approach could predict which specific modifications to the this compound structure would most effectively enhance electron mobility. This could involve adding further electron-withdrawing groups to lower the LUMO energy or altering the side chains to promote more favorable packing arrangements. mdpi.com DFT and TD-DFT (Time-Dependent DFT) calculations are central to predicting these properties. researchgate.net

Key design principles derived from computational studies on related systems include:

Tuning HOMO/LUMO Levels: Introducing electron-donating or electron-withdrawing groups systematically alters frontier molecular orbital energies, which affects redox potentials and optical properties. mdpi.com

Controlling Molecular Packing: The size and nature of substituents can be chosen to favor specific packing motifs (e.g., herringbone vs. π-stacking) to optimize charge transport. rsc.org

Minimizing Reorganization Energy: Modifications that increase the rigidity of the molecular structure can lower the reorganization energy, which is beneficial for achieving high charge mobility. rsc.org

Enhancing Stability: Computational models can assess the thermodynamic stability of designed molecules, guiding the synthesis towards robust materials. frontiersin.org

Electrochemistry and Redox Behavior of Anthracene 2,6 Dione Derivatives

Redox Potentials and Their Modulation through Functionalization

The redox potential of anthracene-2,6-dione derivatives can be precisely tuned by the introduction of various functional groups onto the anthracene (B1667546) core. This tunability is a key factor in tailoring the molecules for specific applications. mdpi.comresearchgate.net

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating or electron-withdrawing groups significantly alters the redox potentials of this compound. Electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, tend to lower the reduction potential, making the molecule easier to oxidize. electrochemsci.orgfrontiersin.org For instance, the presence of hydroxyl groups can shift the reduction potential to less negative values. electrochemsci.org Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, increase the reduction potential, making the molecule more susceptible to reduction. acs.org This is because electron-withdrawing groups stabilize the resulting anion formed upon reduction.

Studies on various anthraquinone (B42736) derivatives have demonstrated this principle. For example, the redox potential of anthraquinone-2-sulfonate (AQS) was modified by introducing a hydroxyl group, resulting in a higher redox potential (−0.44 V) compared to the parent AQS (−0.46 V). frontiersin.org In contrast, the introduction of an amino group resulted in a lower redox potential (−0.55 V). frontiersin.org Similarly, in a series of bicyclic quinones, it was observed that substituents on the non-quinone part of the molecule had a more significant effect on the second redox potential than the first. beilstein-journals.orgnih.gov The introduction of two electron-withdrawing nitro groups onto a benzothiadiazole unit fused to an anthraquinone core was shown to enhance electron delocalization and increase the number of electrochemically active sites. acs.org

| Compound/Derivative | Functional Group | Effect on Redox Potential | Reference |

| Anthraquinone-2-sulfonate (AQS) | -SO3H | Baseline | frontiersin.org |

| AQS-1-OH | -OH | Higher (less negative) | frontiersin.org |

| AQS-1-NH2 | -NH2 | Lower (more negative) | frontiersin.org |

| 2,6-disubstituted anthracenes | Fluorinated phenyl groups | Influenced electrochemical properties | researchgate.netnih.gov |

| Bicyclic quinones | Methoxy groups | Negative shift | beilstein-journals.org |

| Anthraquinone-benzothiadiazole polymer | Nitro groups | Increased active sites | acs.org |

pH-Dependent Redox Chemistry of Anthracene-2,6-diones

The redox chemistry of anthracene-2,6-diones, like many quinones, is often coupled to proton transfer, making their electrochemical behavior highly dependent on the pH of the medium. harvard.edupsu.edu In aqueous solutions, the reduction of anthracenediones typically involves the uptake of protons. researchgate.net This proton-coupled electron transfer (PCET) process leads to a shift in the redox potential with varying pH. researchgate.net

Generally, as the pH increases, the reduction potential of anthraquinone derivatives shifts to more negative values, following the Nernst equation. acs.org This relationship is often linear over specific pH ranges, with a slope that can provide information about the number of protons and electrons involved in the redox reaction. harvard.eduacs.org For example, a slope of approximately -59 mV/pH unit is characteristic of a process involving an equal number of protons and electrons. harvard.edu

The Pourbaix diagram, which plots the redox potential against pH, is a useful tool for visualizing the different redox species that are stable at various pH values. harvard.edu For instance, the reduced form of an anthraquinone derivative can exist in different protonated states depending on the pH and the pKa values of the molecule. harvard.edu The apparent acid dissociation constant (pKa) can be determined from the intersection of linear segments in the plot of peak potential versus pH. psu.edu

The nature of the electrode material can also influence the pH-dependent redox behavior. Studies on anthraquinone-modified silicon electrodes showed a different pH dependency compared to metallic electrodes. acs.org

Electrochemical Stability Studies in Aqueous and Non-Aqueous Media

The stability of this compound derivatives under electrochemical conditions is a critical factor for their practical use, particularly in applications like redox flow batteries. mdpi.com Stability is assessed in both aqueous and non-aqueous media through techniques like cyclic voltammetry, which can reveal the reversibility of redox processes and any degradation over multiple cycles. electrochemsci.org

In non-aqueous solutions, such as acetonitrile (B52724) or 1-methyl-2-pyrrolidinone, anthraquinone dyes have been shown to exhibit quasi-reversible behavior for their redox processes. electrochemsci.org The choice of solvent and supporting electrolyte can influence the stability and the observed electrochemical parameters. electrochemsci.org

For aqueous applications, the solubility and stability of both the oxidized and reduced forms of the quinone are crucial. chemrxiv.org Some anthraquinone derivatives exhibit good electrochemical reversibility and high solubility in water across a range of pH values. harvard.edu However, in some cases, the introduction of certain gases like CO2 into a reduced electrolyte solution can lead to the formation of precipitates, indicating a reaction and potential instability. chemrxiv.org The stability of radical anions formed during reduction is also a key consideration.

Electron Transfer Kinetics and Diffusion Coefficient Analysis

The efficiency of electrochemical devices based on this compound derivatives is governed by the kinetics of electron transfer and the rate of mass transport, characterized by the electron transfer rate constant (k_et) and the diffusion coefficient (D), respectively.

The electron transfer rate constant can be influenced by factors such as pH. acs.org For anthraquinone-modified silicon electrodes, the apparent rate constant for electron transfer was found to decrease significantly as the pH decreased from alkaline to acidic conditions. acs.org The kinetics of electron transfer can also be affected by the stability of the radical species formed during the redox process. rsc.org

The diffusion coefficient, which describes the rate at which the electroactive species moves through the electrolyte to the electrode surface, can be estimated using electrochemical methods like cyclic voltammetry. electrochemsci.org Theoretical methods can also be employed to calculate diffusion coefficients. electrochemsci.orgcopernicus.org The viscosity of the solvent can also play a role in the electron transfer kinetics. acs.org

Cyclic Voltammetry and Comprehensive Electrochemical Characterization

Cyclic voltammetry (CV) is a primary technique for characterizing the electrochemical behavior of this compound derivatives. electrochemsci.orgrsc.org A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides a wealth of information, including the peak potentials for oxidation and reduction, which are related to the redox potentials. electrochemsci.org

The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides insight into the reversibility of the redox process. A quasi-reversible process is often indicated by a larger peak separation. electrochemsci.org Multiple redox processes can be observed as distinct peaks in the voltammogram. electrochemsci.org The scan rate dependence of the peak currents can be used to determine if the process is diffusion-controlled.

In addition to CV, other electrochemical techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are used for more sensitive analysis and to better resolve overlapping peaks. psu.edursc.org These techniques, combined with theoretical calculations, allow for a comprehensive understanding of the structure-property relationships that govern the electrochemical behavior of these compounds. electrochemsci.orgbeilstein-journals.orgnih.gov A three-electrode system, consisting of a working electrode, a reference electrode, and an auxiliary (or counter) electrode, is typically used for these measurements. electrochemsci.orgmdpi.com

Formation and Characterization of Radical Anions of this compound

The formation of radical anions can be achieved through electrochemical or chemical reduction. publish.csiro.au Spectroscopic techniques, such as UV-Vis-NIR and infrared spectroscopy, are used to characterize these radical anions. publish.csiro.aupublish.csiro.au For example, upon reduction of 2,6-diazaanthracene-9,10-dione, new absorption bands appear in the electronic spectrum, and the vibrational spectrum shows a significant shift in the carbonyl stretching frequency. publish.csiro.aupublish.csiro.au

In some cases, stable radical anions can be accumulated in solution, allowing for detailed study. beilstein-journals.org The stability of the radical anion is influenced by the molecular structure and the surrounding medium. The formation of ion pairs or larger aggregates involving the radical anion can also occur, particularly in the presence of alkali metal ions. prisner.de

Advanced Materials Applications of Anthracene 2,6 Dione in Research

Organic Electronic Devices

Anthracene (B1667546) and its derivatives are widely investigated for use in organic electronic devices due to their excellent electronic properties, high stability, and tunable molecular structure. beilstein-journals.orgmdpi.com Research extensively covers their application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgrsc.org However, specific studies detailing the fabrication and performance of organic electronic devices using Anthracene-2,6-dione as a key component are not found in the scientific literature. The focus of current research is predominantly on anthracene derivatives functionalized at various positions, particularly the 2,6 and 9,10 positions, with groups other than ketones. beilstein-journals.orgrsc.org

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are integral to OLED technology, serving as blue light emitters and charge-transporting materials. rsc.orgrsc.org Their rigid, planar structure and high fluorescence quantum yields make them ideal candidates for creating efficient and stable devices. researchgate.net Despite the broad interest in anthracene-based materials for OLEDs, there is no available research specifically investigating the use of this compound within OLED architectures.

Charge Transport Layer Components

Efficient charge transport is crucial for OLED performance, and materials with high charge carrier mobility are essential. Anthracene-based compounds have been developed as both hole-transporting (p-type) and electron-transporting (n-type) materials. researchgate.net The electronic properties of this compound, which contains two electron-withdrawing ketone groups, might suggest potential as an n-type material. However, there are no experimental or theoretical studies in the available literature that evaluate its charge transport properties or its application as a charge transport layer component in OLEDs. Research on related structures, such as anthraquinone (B42736) derivatives, has explored their potential in various electrochemical applications, but not specifically as charge transport layers in OLEDs. rsc.orgresearchgate.net

Organic Field-Effect Transistors (OFETs)

The planar structure and potential for strong intermolecular interactions make anthracene derivatives promising candidates for the active semiconductor layer in OFETs. rsc.orgresearchgate.net A significant body of research focuses on designing anthracene-based molecules with high charge carrier mobility and environmental stability. rsc.org While this is a very active field, no studies have been published on the fabrication or performance of OFETs using this compound as the semiconductor.